3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde
Overview
Description
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde, also known as Isovanillin, is an organic compound with the molecular formula C_8H_8O_3. It is a derivative of benzaldehyde and is characterized by the presence of a hydroxyl group (-OH) at the third position and a methoxy group (-OCH_3) at the fourth position on the benzene ring. This compound is commonly used in the synthesis of various pharmaceuticals and as a flavoring agent due to its pleasant vanilla-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde can be synthesized through several methods:
Methylation of Protocatechualdehyde: This method involves the methylation of protocatechualdehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Oxidation of Isovanillin: Isovanillin can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidation of isovanillin using environmentally friendly oxidizing agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to form Schiff bases.
Reduction Reactions: The compound can be reduced to 3-Hydroxy-4-methoxybenzyl alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: It can be further oxidized to 3-Hydroxy-4-methoxybenzoic acid using strong oxidizing agents.
Scientific Research Applications
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, in the synthesis of Schiff bases, the compound undergoes nucleophilic addition with hydrazides, forming a stable imine linkage. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde is similar to other benzaldehyde derivatives such as:
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin has a hydroxyl group at the fourth position and a methoxy group at the third position, making it an isomer of this compound.
Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): This compound has two hydroxyl groups at the third and fourth positions, differing from the methoxy group in this compound.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Syringaldehyde has an additional methoxy group at the fifth position, making it more substituted than this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,3,6-trideuterio-5-hydroxy-4-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i2D,3D,4D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZFYYHCGSXJV-NRUYWUNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])O)OC)[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745880 | |
Record name | 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-82-0 | |
Record name | 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-82-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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